molecular formula C13H18N2O3 B3024068 Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1017789-40-0

Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B3024068
M. Wt: 250.29 g/mol
InChI Key: YXCPNFNWSNFFFZ-UHFFFAOYSA-N
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Description

“Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O3 . It is also known as “Benzyl 3-{[(Tert-Butoxy)Carbonyl]Amino}-4-(Hydroxymethyl)Pyrrolidine-1-Carboxylate” with a molecular formula of C18H26N2O5 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains functional groups such as an amino group, a carboxylate ester group, and a hydroxymethyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.41 Da . Its boiling point is approximately 510.5±50.0 C at 760 mmHg . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

The chemical modification of molecules related to Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied to optimize biological properties. For instance, Ukrainets et al. (2015) investigated the modification of the pyridine moiety in related compounds, aiming to improve their analgesic properties. This research indicates the potential of such modifications in enhancing the effectiveness of pharmaceutical compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Development of Functional Cyclic Esters

Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups, including hydroxyl and amino groups. This research demonstrates the versatility of compounds like Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in the development of novel materials with potential applications in various fields, including biomedical engineering (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Synthesis of Bioactive Molecules

Kotian et al. (2005) reported the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an intermediate useful for synthesizing various bioactive molecules. This research highlights the role of Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives in the synthesis of compounds with potential therapeutic applications (Kotian, Lin, El-Kattan, & Chand, 2005).

Synthesis of Glycosidase Inhibitors

Curtis et al. (2007) synthesized diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, starting from trans-4-hydroxy-L-proline. These novel amino pyrrolidines were found to be moderate inhibitors of beta-galactosidase, suggesting potential applications in medicinal chemistry (Curtis, Evinson, Handa, & Singh, 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCPNFNWSNFFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173352
Record name Phenylmethyl 3-amino-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

1017789-40-0
Record name Phenylmethyl 3-amino-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-amino-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Citations

For This Compound
1
Citations
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
A series of novel, potent neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized and evaluated for binding affinity …
Number of citations: 47 pubs.acs.org

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